molecular formula C7H8BrNO B176453 4-(Bromomethyl)-2-methoxypyridine CAS No. 120277-15-8

4-(Bromomethyl)-2-methoxypyridine

Cat. No. B176453
M. Wt: 202.05 g/mol
InChI Key: ROPDTLJSDLQQGZ-UHFFFAOYSA-N
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Patent
US09284312B2

Procedure details

To a solution of the above compound (0.060 g, 0.14 mmol) in a mixture of 1 mL of THF and 0.15 mL of water under an atmosphere of nitrogen was added 4-(bromomethyl)-2-methoxypyridine hydrobromide (0.048 g, 0.17 mmol), cesium carbonate (0.156 g, 4.80 mmol), and [1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (5.0 mg, 0.69 mmol). The mixture was heated at 80° C. for 3 h, cooled to rt, and diluted with dichloromethane. The organic solution was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-5% methanol in dichloromethane to provide the title compound that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 433.2231 for [M+H]+[Calc'd for C23H29N4O3, [M+H]+=433.2234]. 1H NMR (400 MHz, CDCl3) δ 8.91-8.89 (m, 1H), 8.09-8.06 (m, 1H), 7.99-7.97 (m, 2H), 7.37 (dd, J=8.5 Hz, 4.1 Hz, 1H), 6.65 (d, J=5.2 Hz), 6.42 (s, 1H), 4.74-4.60 (m, 2H), 4.37-4.31 (m, 1H), 4.24 (s, 2H), 3.83 (s, 3H), 3.62-3.57 (m, 1H) 3.25 (s, 3H), 2.32-2.30 (m, 1H), 2.18-2.00 (m, 1H), 1.89-1.86 (m, 1H), 1.81-1.74 (m, 2H), 1.59-1.53 (m, 1H), 1.46-1.20 (m, 2H).
[Compound]
Name
compound
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.156 g
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:10][CH3:11])[CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O.ClCCl>[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:10][CH3:11])[CH:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
compound
Quantity
0.06 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.048 g
Type
reactant
Smiles
Br.BrCC1=CC(=NC=C1)OC
Name
cesium carbonate
Quantity
0.156 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
[1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mg
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-5% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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